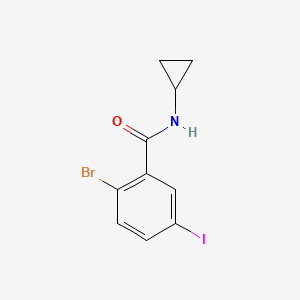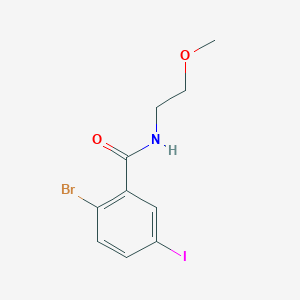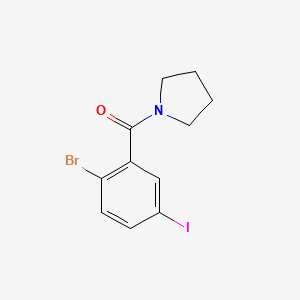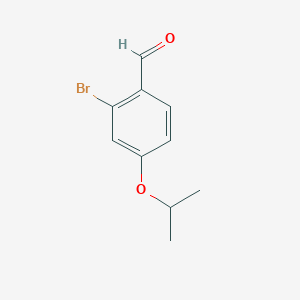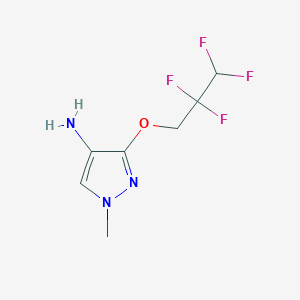
2-Bromo-5-(oxan-4-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO2 It is a brominated pyridine derivative with a tetrahydropyran-4-yloxy substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxan-4-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-hydroxypyridine and tetrahydropyran.
Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is reacted with tetrahydropyran in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the tetrahydropyran-4-yloxy substituent.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated equipment and advanced purification techniques to meet the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(oxan-4-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydropyran-4-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium thiolate, or primary amines. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reaction conditions may involve acidic or basic media and controlled temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reaction conditions typically involve anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce ketones or aldehydes.
Applications De Recherche Scientifique
2-Bromo-5-(oxan-4-yloxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, such as in the production of polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(oxan-4-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The tetrahydropyran-4-yloxy group can enhance its binding affinity and selectivity for specific targets. The bromine atom can also participate in halogen bonding interactions, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-hydroxypyridine: This compound is structurally similar but lacks the tetrahydropyran-4-yloxy substituent.
2-Bromo-5-methoxypyridine: This compound has a methoxy group instead of the tetrahydropyran-4-yloxy group.
2-Bromo-5-(tetrahydro-furan-4-yloxy)-pyridine: This compound has a tetrahydrofuran-4-yloxy group instead of the tetrahydropyran-4-yloxy group.
Uniqueness
2-Bromo-5-(oxan-4-yloxy)pyridine is unique due to the presence of the tetrahydropyran-4-yloxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance its solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-bromo-5-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNUNPUTVNVYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


